molecular formula C10H7FN6 B3135048 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile CAS No. 400085-96-3

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile

Cat. No.: B3135048
CAS No.: 400085-96-3
M. Wt: 230.2 g/mol
InChI Key: JNLADFPSFPGBEN-UHFFFAOYSA-N
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Description

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile is a chemical compound characterized by the presence of a fluorinated pyridine ring and a pyrimidinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile typically involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-chloropyrimidine-2-carbonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyridine or pyrimidine derivatives .

Scientific Research Applications

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazino group may also form covalent bonds with target proteins, altering their function. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and pyrimidinecarbonitriles, such as:

Uniqueness

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile is unique due to the presence of both a fluorinated pyridine ring and a pyrimidinecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(6-fluoropyridin-2-yl)hydrazinyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6/c11-8-2-1-3-9(15-8)16-17-10-13-5-7(4-12)6-14-10/h1-3,5-6H,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLADFPSFPGBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NNC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
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2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
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2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
Reactant of Route 5
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
Reactant of Route 6
2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile

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